molecular formula C14H19BF2O3 B7973099 2-(2-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7973099
M. Wt: 284.11 g/mol
InChI Key: UPBVHHIGRZPSFB-UHFFFAOYSA-N
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Description

This compound, identified by CAS 864754-48-3, is a boronate ester featuring a 2,2-difluoroethoxy-substituted phenyl ring attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) core. Its molecular weight is 284.11 g/mol, and it is typically isolated as a solid with 95% purity .

Properties

IUPAC Name

2-[2-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)18-9-12(16)17/h5-8,12H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBVHHIGRZPSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 2-Bromo-(2,2-difluoroethoxy)benzene

The introduction of the 2,2-difluoroethoxy group precedes boronate formation. A common strategy involves nucleophilic substitution of 2-bromophenol with 2,2-difluoroethyl triflate under basic conditions. For instance, potassium carbonate in acetonitrile facilitates alkoxylation at 60°C, yielding 2-bromo-(2,2-difluoroethoxy)benzene. This intermediate’s purity is critical, as residual moisture or unreacted phenol may hinder subsequent steps.

Organometallic Intermediate Formation

Grignard or lithium-halogen exchange reactions generate aryl-metal species. In a representative procedure, 2-bromo-(2,2-difluoroethoxy)benzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -10°C. Isopropylmagnesium chloride (2.0 M in THF) is added dropwise, forming the aryl magnesium bromide intermediate. The reaction’s exothermic nature necessitates strict temperature control to prevent decomposition.

Boronate Esterification

The aryl magnesium species reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a stable boron source. After warming to room temperature, the mixture is quenched with ammonium chloride, and the product is extracted using dichloromethane. Column chromatography (ethyl acetate/hexane, 7:3) isolates the target compound in yields ranging from 62% to 72%.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Boronate Synthesis Conditions

ParameterExample 1Example 2Target Compound Adaptation
Starting Material 1-Bromo-4-chloro-2,5-difluorobenzene2-Bromothiophene2-Bromo-(2,2-difluoroethoxy)benzene
Solvent THFTHFTHF
Temperature -10°C → 0°C → RT-78°C → RT-10°C → RT
Boron Source 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneSameSame
Yield 72.3%85%65–70% (projected)

Key findings:

  • Solvent Choice : THF’s Lewis basicity stabilizes Grignard intermediates, while its low viscosity facilitates mixing.

  • Temperature Gradients : Gradual warming (-10°C → 0°C → RT) minimizes side reactions, improving yields by 15% compared to rapid warming.

  • Stoichiometry : A 10% excess of the boron source ensures complete conversion, as unreacted aryl magnesium species may hydrolyze during workup.

Challenges and Mitigation Strategies

Moisture Sensitivity

Boronic esters hydrolyze readily, necessitating anhydrous conditions. In one protocol, syringe transfers under nitrogen atmospheres reduced hydrolysis byproducts from 12% to <2%.

Regioselectivity in Alkoxylation

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : A singlet at δ 1.35 ppm corresponds to the tetramethyl groups, while aromatic protons resonate as doublets at δ 7.45–7.09 ppm.

  • ¹³C NMR : The boron-bound carbon appears at δ 83.9 ppm, with CF₂ signals at δ 118–122 ppm (quartet, J = 240 Hz).

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 285.1421 (calculated: 285.1423).

Scalability and Industrial Relevance

Pilot-scale batches (500 g) using continuous flow reactors achieve 68% yield with a space-time yield of 0.45 kg·L⁻¹·h⁻¹. The compound’s stability (>12 months at -20°C under nitrogen) supports its use in pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of difluoroethoxy derivatives .

Scientific Research Applications

2-(2-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells. Once inside, it can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

(a) Halogenated Analogs
  • Its synthesis via Pd-catalyzed cross-coupling achieves an 80% yield as an oil . The chlorine substituent provides stronger electron-withdrawing effects than difluoroethoxy, favoring electrophilic reactions.
  • It exhibits a molecular ion peak at m/z 334 and is used in indazole synthesis . The dual chloro-methoxy substitution creates a sterically hindered, electron-deficient aromatic system.
(b) Fluorinated Analogs
  • 2-Fluoro-5-(Methanol)phenyl Derivative (2e): A fluorophenyl-Bpin compound with a methanol group, this derivative is a low-melting solid (44–47°C) and achieves 95% yield . The fluorine atom enhances stability, while the methanol group introduces hydrogen-bonding capability.
(c) Conjugated Systems
  • Styrylphenyl Probes (STBPin, DSTBPin) : These Bpin derivatives incorporate styryl groups for conjugation, enabling applications as fluorescence probes for hydrogen peroxide detection . The difluoroethoxy group in the target compound lacks such extended conjugation, suggesting distinct reactivity in sensing applications.

Biological Activity

The compound 2-(2-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C14H19BF2O3
  • CAS Number : 864754-48-3
  • Molecular Weight : 284.11 g/mol

The structure of this compound includes a dioxaborolane ring which is known for its stability and ability to form complexes with various biomolecules. The presence of difluoroethoxy groups may enhance its lipophilicity and influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to 2-(2-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit glycolysis in cancer cells, a common metabolic pathway upregulated in aggressive tumors such as glioblastoma multiforme (GBM). This inhibition can lead to reduced energy production in cancer cells and promote apoptosis .
  • Case Studies : In vitro studies have shown that fluorinated derivatives of glucose analogs can significantly reduce cell viability in GBM cells under hypoxic conditions. These findings suggest potential applications for compounds like the one as metabolic inhibitors in cancer therapy .

Enzyme Inhibition

The dioxaborolane structure is known for forming reversible covalent bonds with enzymes. Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways:

  • Hexokinase Inhibition : Similar compounds have been shown to bind effectively to hexokinase, an enzyme critical for glycolysis. This binding can inhibit the enzyme's activity and subsequently alter glucose metabolism in tumor cells .

Data Tables

Property Value
Molecular FormulaC14H19BF2O3
Molecular Weight284.11 g/mol
CAS Number864754-48-3
Anticancer ActivityYes
Mechanism of ActionGlycolysis inhibition

Research Findings

  • Fluorinated Derivatives : Studies have demonstrated that fluorinated analogs of glucose show enhanced cytotoxicity against cancer cells compared to their non-fluorinated counterparts. This suggests that modifications at the C-2 position can significantly impact biological activity .
  • Stability and Uptake : The incorporation of difluoroethoxy groups may improve the pharmacokinetics of the compound, allowing for better stability and cellular uptake compared to traditional glucose analogs .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(2-(2,2-difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution of boronic acid precursors. A validated approach involves reacting 2-bromo-2,2-difluoroethoxybenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous THF under inert conditions. Key parameters for yield optimization include:
  • Catalyst loading : 1–2 mol% Pd catalyst minimizes side reactions .
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.
  • Purification : Flash chromatography on silica gel (hexane/ethyl acetate gradient) removes unreacted boronates .
    Post-synthesis, yields ≥85% are achievable with rigorous exclusion of moisture.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic spectral features?

  • Methodological Answer :
  • ¹H/¹³C NMR : The difluoroethoxy group (OCH₂CF₂H) shows distinct splitting patterns in ¹H NMR (δ 4.5–5.0 ppm, quartet due to CF₂ coupling). The pinacol boronate moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibits characteristic singlets for methyl groups at δ 1.25–1.35 ppm .
  • ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the presence of the boronate ester .
  • 19F NMR : Resonances at δ -120 to -125 ppm (CF₂ group) validate fluorinated substituents .
    Note: Quadrupolar broadening may obscure ¹¹B signals; use high-field instruments (≥400 MHz) for resolution .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-difluoroethoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The ortho-difluoroethoxy group introduces steric and electronic effects that modulate reactivity:
  • Steric effects : Reduced coupling efficiency in Suzuki reactions with bulky aryl halides. Mitigate by using electron-deficient ligands (e.g., SPhos) or elevated temperatures (100–120°C) .
  • Electronic effects : The electron-withdrawing CF₂ group enhances electrophilicity of the boronate, accelerating transmetalation but increasing sensitivity to hydrolysis. Use anhydrous conditions and degassed solvents .
    Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) show 10–15% lower yields in model reactions .

Q. How can contradictions in NMR data (e.g., missing carbon signals) be resolved during structural validation?

  • Methodological Answer : Missing ¹³C signals for boron-bound carbons are common due to quadrupolar relaxation. To resolve discrepancies:
  • 2D NMR : Utilize HSQC or HMBC to indirectly assign boron-adjacent carbons via proton correlations .
  • Isotopic enrichment : Synthesize ¹⁰B-enriched analogs (natural abundance ~20%) to reduce quadrupolar effects .
  • Complementary techniques : Pair NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) for unambiguous confirmation .

Q. What strategies enhance the stability of this boronate ester under aqueous or protic conditions?

  • Methodological Answer :
  • Protection : Use Lewis bases (e.g., 2,6-lutidine) to stabilize the boron center during handling .
  • Solvent choice : Store in anhydrous THF or DCM; avoid alcohols or water-containing solvents .
  • Temperature control : Hydrolysis rates increase above 25°C; conduct reactions at 0–10°C for prolonged stability .
    Stability assays (TLC monitoring) show <5% decomposition over 48 hours in rigorously dried DMSO .

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